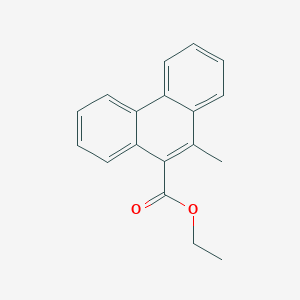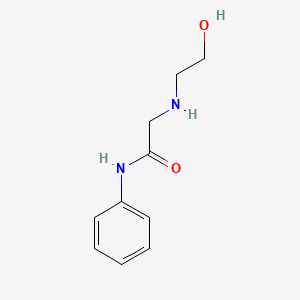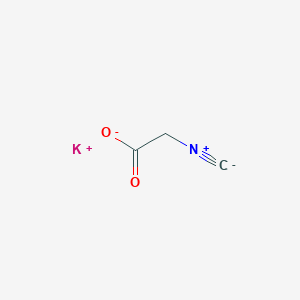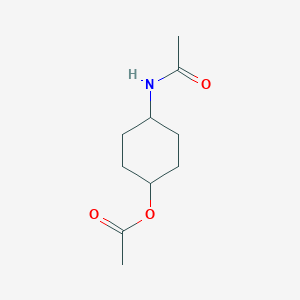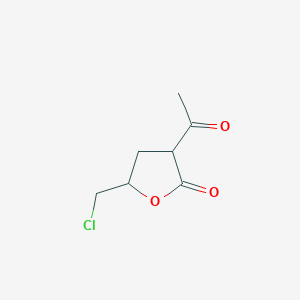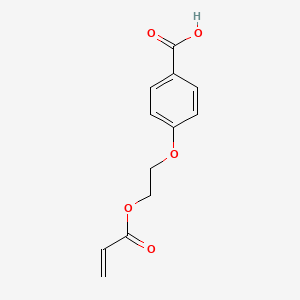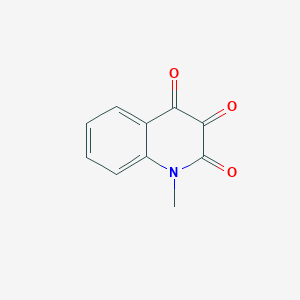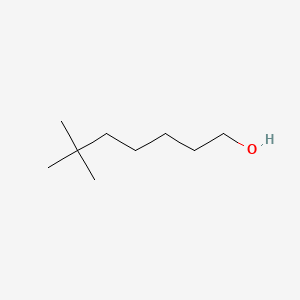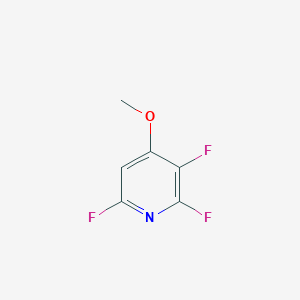
Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate
Vue d'ensemble
Description
Le Propionate de méthyle-3-cyclopentyle-2-(4-méthylsulfonylphényl) est un composé chimique de formule moléculaire C16H22O4S et d'un poids moléculaire de 310,41 g/mol . Il est principalement utilisé comme élément constitutif dans diverses synthèses chimiques et applications de recherche . Ce composé est connu pour sa grande pureté, qui dépasse généralement 97 %, et n'est pas destiné à la consommation humaine .
Méthodes De Préparation
La synthèse du Propionate de méthyle-3-cyclopentyle-2-(4-méthylsulfonylphényl) implique plusieurs étapes. Une voie de synthèse courante comprend l'estérification de l'acide 3-cyclopentyle-2-(4-méthylsulfonylphényl)propionique avec du méthanol en présence d'un catalyseur acide fort . Les conditions réactionnelles impliquent généralement un reflux du mélange pendant plusieurs heures pour assurer une conversion complète. Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Le Propionate de méthyle-3-cyclopentyle-2-(4-méthylsulfonylphényl) subit diverses réactions chimiques, notamment :
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des acides forts, des bases et divers solvants organiques. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
Le Propionate de méthyle-3-cyclopentyle-2-(4-méthylsulfonylphényl) a plusieurs applications de recherche scientifique, notamment :
5. Mécanisme d'action
Le mécanisme d'action du Propionate de méthyle-3-cyclopentyle-2-(4-méthylsulfonylphényl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, affectant les processus métaboliques et les voies biochimiques . Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte de son utilisation .
Applications De Recherche Scientifique
Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Le Propionate de méthyle-3-cyclopentyle-2-(4-méthylsulfonylphényl) peut être comparé à d'autres composés similaires, tels que :
Propionate de méthyle 3-cyclopentyle-2-(4-méthanesulfonylphényl) : Ce composé a une structure similaire, mais avec un groupe méthanesulfonyle au lieu d'un groupe méthylsulfonyle.
Ester méthylique de l'acide 3-cyclopentyle-2-(4-méthanesulfonylphényl)propionique : Un autre composé similaire avec de légères variations dans le groupe ester.
Le caractère unique du Propionate de méthyle-3-cyclopentyle-2-(4-méthylsulfonylphényl) réside dans ses groupes fonctionnels spécifiques et leur arrangement, qui confèrent des propriétés chimiques et physiques distinctes .
Propriétés
Numéro CAS |
300355-19-5 |
|---|---|
Formule moléculaire |
C16H22O4S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C16H22O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-10,12,15H,3-6,11H2,1-2H3 |
Clé InChI |
JZGAQEVYHMXQQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
SMILES canonique |
COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

